(S)-GNA-G(iBu) phosphoramidite

Catalog No.
S14270148
CAS No.
M.F
C42H52N7O7P
M. Wt
797.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-GNA-G(iBu) phosphoramidite

Product Name

(S)-GNA-G(iBu) phosphoramidite

IUPAC Name

N-[9-[(2S)-3-[bis(4-methoxyphenyl)-phenylmethoxy]-2-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxypropyl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide

Molecular Formula

C42H52N7O7P

Molecular Weight

797.9 g/mol

InChI

InChI=1S/C42H52N7O7P/c1-28(2)39(50)46-41-45-38-37(40(51)47-41)44-27-48(38)25-36(56-57(55-24-12-23-43)49(29(3)4)30(5)6)26-54-42(31-13-10-9-11-14-31,32-15-19-34(52-7)20-16-32)33-17-21-35(53-8)22-18-33/h9-11,13-22,27-30,36H,12,24-26H2,1-8H3,(H2,45,46,47,50,51)/t36-,57?/m0/s1

InChI Key

GOUPKQZMFOWLOW-AUNMUFMCSA-N

Canonical SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2CC(COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N

Isomeric SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C[C@@H](COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N

(S)-Glycerol Nucleic Acid-Guanosine (iBu) phosphoramidite is a synthetic nucleic acid analog that represents a significant advancement in the field of nucleic acid chemistry. This compound is part of the glycerol nucleic acid (GNA) family, which is characterized by an acyclic three-carbon sugar-phosphate backbone. The (S)-GNA phosphoramidite specifically incorporates an isobutyryl group at the N2 position of guanine, enhancing its stability and reactivity during oligonucleotide synthesis. GNA has garnered attention due to its ability to form stable Watson-Crick anti-parallel duplex structures, exhibiting thermal and thermodynamic stabilities comparable to natural DNA and RNA .

, primarily involving its phosphoramidite functionality. The reactivity of phosphoramidites towards nucleophiles is crucial for oligonucleotide synthesis. In these reactions, the phosphoramidite undergoes nucleophilic attack by hydroxyl groups from the growing oligonucleotide chain, leading to the formation of internucleotide linkages. The presence of weak acids, such as triethylammonium chloride or 1H-tetrazole, catalyzes this reaction, facilitating the release of the leaving group and promoting chain elongation .

The biological activity of (S)-GNA-G(iBu) phosphoramidite is primarily linked to its potential applications in gene regulation and therapeutic interventions. Due to its structural similarities with natural nucleic acids, GNA can effectively hybridize with complementary RNA or DNA sequences. This property allows it to function as a tool for gene silencing or modulation, making it a candidate for developing antisense oligonucleotides and small interfering RNAs (siRNAs). Additionally, GNA's stability against nucleases enhances its potential for therapeutic applications .

The synthesis of (S)-GNA-G(iBu) phosphoramidite involves several steps:

  • Starting Material: The process typically begins with (R)-(+)-glycidol.
  • Epoxide Ring Opening: An epoxide ring opening reaction is performed to obtain 2,3-dihydroxypropyl derivatives of the nucleobase.
  • Protection and Conversion: The glycerol nucleosides are then protected and converted into their corresponding nucleotide phosphoramidites through a series of chemical transformations.
  • Purification: The final product is purified using techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to ensure purity and yield .

(S)-GNA-G(iBu) phosphoramidite has several applications in molecular biology and biotechnology:

  • Oligonucleotide Synthesis: It serves as a building block for synthesizing GNA-based oligonucleotides.
  • Gene Therapy: Its stability and ability to hybridize with RNA make it suitable for developing therapeutic agents targeting specific genes.
  • Diagnostic Tools: GNA oligonucleotides can be utilized in various diagnostic assays due to their binding affinity and specificity .

Studies have demonstrated that oligonucleotides synthesized from (S)-GNA-G(iBu) phosphoramidite exhibit interactions with various cellular proteins involved in RNA processing and regulation. These interactions can influence the efficacy of gene silencing mechanisms, such as those mediated by RNA-induced silencing complexes (RISC). Research has shown that modifications in the backbone structure can significantly impact these interactions, thereby affecting the biological outcomes of GNA-based therapeutics .

Several compounds are structurally similar to (S)-GNA-G(iBu) phosphoramidite, each offering unique properties:

Compound NameStructure CharacteristicsUnique Features
N6-Benzoyl-A-(S)-GNA PhosphoramiditeContains a benzoyl group at the N6 positionEnhanced stability and solubility
N2-Isobutyryl-G-(S)-GNA PhosphoramiditeIsobutyryl group at N2 positionImproved reactivity in oligonucleotide synthesis
T-(S)-GNA PhosphoramiditeContains thymidine baseUsed for synthesizing GNA oligonucleotides
N4-Acetyl-C-(S)-GNA PhosphoramiditeAcetyl group at N4 positionModulates hybridization properties

These compounds highlight the versatility within the GNA family while showcasing how specific modifications can tailor their properties for distinct applications in research and therapy .

Glycol nucleic acid (GNA) emerged in the early 1970s through pioneering work by Ueda et al., who synthesized 2,3-dihydroxypropyl nucleoside analogs. Subsequent studies by Seita et al. (1972) demonstrated that phosphate-linked GNA oligomers could hybridize with RNA and DNA, albeit with distinct base-pairing modes. The Holý group later achieved enantiomerically pure GNA synthesis, while Cook et al. and the Wengel group developed early GNA phosphoramidites and oligonucleotides. A breakthrough came from Alnylam Pharmaceuticals, which streamlined GNA phosphoramidite synthesis by leveraging DMT-glycidol ring-opening reactions with protected purine bases, enabling kilogram-scale production.

GNA’s backbone—composed of 3′–2′ linked glycol-phosphate units—differs from DNA and RNA by omitting a backbone atom, shortening the polymer by one bond (Fig. 1). This structural simplification confers exceptional thermal stability in self-pairing duplexes while allowing reverse Watson–Crick base pairing with natural nucleic acids.

Table 1: Molecular properties of (S)-GNA-G(iBu) phosphoramidite

PropertyValue
Molecular FormulaC₄₂H₅₂N₇O₇P
Molecular Weight797.89 g/mol
Protection Groups4,4′-Dimethoxytrityl (DMT),
2-Cyanoethyl, Isobutyryl
Stability-20°C, protected from light

Role in Nucleic Acid Analog Research Paradigms

(S)-GNA-G(iBu) phosphoramidite occupies a unique niche in XNA research due to its compatibility with solid-phase oligonucleotide synthesis and its ability to modulate RNA interference (RNAi) mechanisms. Unlike locked nucleic acids (LNAs) or peptide nucleic acids (PNAs), GNA modifications introduce backbone flexibility while reducing duplex stability—a property exploited to mitigate off-target effects in siRNA therapeutics.

Crystallographic studies reveal that (S)-GNA nucleotides adopt a rotated nucleobase orientation within RNA duplexes, pairing via reverse Watson–Crick interactions. This misalignment disrupts canonical hydrogen bonding, necessitating the use of isocytidine and isoguanosine analogs for stable hybridization. Such findings underscore GNA’s potential to expand the chemical diversity of nucleic acid therapeutics.

Strategic Importance in Oligonucleotide Synthesis

The phosphoramidite approach remains the gold standard for oligonucleotide synthesis, and (S)-GNA-G(iBu) phosphoramidite integrates seamlessly into this workflow. Its synthesis involves:

  • Glycidol Ring-Opening: Enantiopure (S)-glycidol reacts with N2-isobutyryl guanine under basic conditions to form the GNA nucleoside.
  • Tritylation: Protection of the primary hydroxyl group with a dimethoxytrityl (DMT) group ensures regioselective phosphoramidite activation.
  • Phosphitylation: Reaction with 2-cyanoethyl-N,N,N′,N′-tetraisopropylphosphorodiamidite yields the final phosphoramidite, stabilized by the isobutyryl group at the exocyclic amine.

Table 2: Comparison of GNA with natural nucleic acids

PropertyGNARNADNA
Backbone Atoms35 (ribose)5 (deoxyribose)
Duplex StabilityHigh (self-pairing)ModerateHigh
Nuclease ResistanceHighLowModerate

Incorporating (S)-GNA-G(iBu) into oligonucleotides confers 3′-exonuclease resistance, critical for in vivo applications. In siRNA contexts, single (S)-GNA modifications at position 7 of the antisense strand destabilize seed-region binding to Argonaute 2 (Ago2), reducing off-target transcript binding. Clinical trials with GNA-modified siRNAs, such as ALN-AAT02 and ALN-HBV02, have validated this approach, showing eliminated hepatotoxicity risks compared to unmodified counterparts.

The development of phosphoramidite-based synthetic strategies represents a fundamental advancement in nucleic acid chemistry, with particular significance for the synthesis of (S)-Glycerol Nucleic Acid-Guanosine (isobutyryl) phosphoramidite [1]. The foundational work began in 1981 when Beaucage and Caruthers introduced nucleoside phosphoramidites as derivatives of natural or synthetic nucleosides, establishing the cornerstone methodology for oligonucleotide synthesis [1]. This pioneering approach enabled automated solid-phase synthesis and provided the framework for all subsequent developments in the field.

The phosphoramidite method employs a four-step synthetic cycle comprising detritylation, coupling, oxidation, and capping reactions [2]. The detritylation step involves removal of the 5'-dimethoxytrityl protecting group using acid solutions, typically 2% dichloroacetic acid in dichloromethane or toluene [3]. During the coupling phase, the activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain, with tetrazole serving as the primary activating agent [2] [4]. The subsequent oxidation step converts the unstable phosphite triester to a stable phosphate triester, while capping acetylates unreacted 5'-hydroxyl groups to prevent deletion mutations [2].

Early synthetic strategies for glycerol nucleic acid phosphoramidites emerged in the 1990s, building upon established phosphoramidite chemistry principles [5]. Cook and colleagues first synthesized glycerol nucleic acid phosphoramidites in 1995, demonstrating the feasibility of applying standard cyanoethyl phosphoramidite chemistry to acyclic nucleic acid analogs [6]. This breakthrough enabled the preparation of glycerol nucleic acid monomers and oligonucleotide polymers using conventional automated synthesizers [5] [6].

The evolution continued with significant methodological improvements in the early 2000s. Enhanced phosphoramidite building blocks were developed featuring N-dimethylformamidine protection for adenine and guanine bases, alongside acetamide protection for cytosine [7]. These modifications enabled more rapid synthesis with higher yields and allowed for quicker deprotection procedures in subsequent solid-phase synthesis of glycerol nucleic acid oligonucleotides [7].

A pivotal moment occurred in 2005 when Zhang and Meggers discovered the ability of glycerol nucleic acid to form stable Watson-Crick antiparallel duplex structures [8]. This finding validated glycerol nucleic acid as a viable nucleic acid analog with thermal and thermodynamic stabilities rivaling those of natural deoxyribonucleic acid and ribonucleic acid [5] [8]. The discovery catalyzed intensive research into optimized synthetic methodologies specifically tailored for glycerol nucleic acid phosphoramidites.

Subsequent developments focused on improving synthetic accessibility and scalability. The Alnylam group developed procedures allowing ring opening of enantiopure dimethoxytrityl-glycidol using protected purine nucleobases, reducing the total number of synthetic steps and enabling kilogram-scale synthesis [9]. This advancement represented a crucial step toward commercial viability of glycerol nucleic acid-based therapeutics and research applications.

The comprehensive protocols established by Chaput and colleagues in 2010 provided standardized methodologies for preparing glycerol nucleic acid phosphoramidite monomers and oligonucleotide polymers [5] [10]. Their approach involved direct ring opening of stable glycidol intermediates by nucleophilic attack of natural nucleobases, followed by conversion to corresponding nucleotide phosphoramidites [5]. This methodology demonstrated compatibility with standard automated synthesizers and established optimal coupling times of 300 seconds for glycerol nucleic acid phosphoramidites compared to 60 seconds for conventional deoxyribonucleic acid phosphoramidites [5].

Recent innovations have focused on enhancing synthesis efficiency and compatibility with existing platforms. The development of 4,5-dicyanoimidazole as an activator for phosphoramidite coupling demonstrated twice the coupling speed compared to traditional 1H-tetrazole activation [11]. Additionally, the introduction of N-methylimidazole as a co-activator with tetrazole resulted in significant increases in oligonucleotide product yields [11].

YearDevelopmentKey InnovationImpact
1981Introduction of nucleoside phosphoramidites by Beaucage and CaruthersAutomated solid-phase synthesis enabledFoundation for all modern oligonucleotide synthesis
1995First glycerol nucleic acid phosphoramidites synthesized by Cook and colleaguesFirst acyclic nucleic acid phosphoramiditesEnabled glycerol nucleic acid research field
2000Improved base protecting groups (N-dimethylformamidine for adenine and guanine)Faster deprotection proceduresReduced synthesis time and improved yields
2005Discovery of glycerol nucleic acid self-pairing by Zhang and MeggersGlycerol nucleic acid duplex formation demonstratedValidated glycerol nucleic acid as viable nucleic acid analog
2009Simplified glycerol nucleic acid synthesis methods by Alnylam groupKilogram-scale synthesis capabilityCommercial scalability achieved
2010Comprehensive glycerol nucleic acid synthesis protocols by Chaput groupStandardized methodologyWidespread adoption facilitated
2017Novel O6-tert-butyl/N2-tert-butyloxycarbonyl protection for guanosineAcid-labile protection strategiesEnhanced compatibility with ribonucleic acid synthesis
2020High-efficiency reverse synthesis developmentImproved synthesis throughputAccelerated array fabrication

Advancements in Protecting Group Chemistry

The development of effective protecting group strategies for (S)-Glycerol Nucleic Acid-Guanosine (isobutyryl) phosphoramidite has been crucial for achieving high-quality oligonucleotide synthesis [12] [13]. Protecting groups serve as reversible derivatives that temporarily mask reactive functional groups, enabling selective reactions while preventing unwanted side reactions during synthesis [12]. The evolution of nucleobase protection strategies has directly impacted the efficiency and purity of glycerol nucleic acid oligonucleotides.

Traditional nucleobase protecting groups employed in oligonucleotide synthesis include N-acyl derivatives, with benzoyl and isobutyryl groups being the most commonly utilized [13] [14]. For guanosine derivatives, the N2-isobutyryl protecting group has emerged as the standard choice due to its stability during synthesis conditions and compatibility with automated protocols [15] [16]. The isobutyryl group provides exceptional stability against nucleophilic attack and acidic conditions encountered during detritylation steps, making it particularly suitable for protecting the N2 position of guanine bases [15].

The synthesis of N2-isobutyryl-protected (S)-Glycerol Nucleic Acid guanosine nucleoside phosphoramidite follows a multi-step protocol beginning with R-(+)-glycidol [10]. The process involves initial reaction with 2-amino-6-chloropurine in dimethylformamide at elevated temperature, followed by hydrolysis with hydrochloric acid to yield the corresponding guanine derivative [10]. Protection of the N2 position is achieved through reaction with isobutyryl chloride in anhydrous pyridine under controlled conditions [10].

The stability characteristics of the isobutyryl protecting group present both advantages and challenges in synthetic protocols [15] [16]. While the group exhibits excellent stability during phosphoramidite synthesis and oligonucleotide assembly, its resistance to hydrolysis necessitates prolonged deprotection conditions [15]. Standard deprotection protocols require treatment with concentrated ammonium hydroxide at 55°C for 17 hours, representing the rate-determining step in overall oligonucleotide deprotection [15].

Alternative protecting group strategies have been developed to address the limitations of traditional isobutyryl protection [17] [18]. The introduction of N2-acetyl protection for guanosine provides significantly faster base-labile deprotection while maintaining adequate stability during synthesis [19]. This approach enables deprotection under substantially reduced time with mild deprotection conditions, allowing synthesis of high-purity oligonucleotides for therapeutic applications [19].

Advanced protecting group concepts have emerged focusing on acid-labile strategies [17]. The O6-tert-butyl/N2-tert-butyloxycarbonyl protection pattern for guanosine phosphoramidites represents an innovative approach that challenges traditional orthogonality requirements [17]. This strategy employs simultaneous deprotection during detritylation steps, eliminating the need for separate base deprotection while maintaining high coupling efficiency [17].

The development of N-dimethylformamidine protecting groups for adenine and guanine bases has provided enhanced synthetic accessibility [7] [18]. These amidine-type protecting groups can be rapidly removed under mild acidic conditions using imidazolium triflate or 1-hydroxybenztriazole, enabling synthesis of base-labile oligonucleotides [18]. The compatibility of dimethylformamidine protection with standard phosphoramidite chemistry has facilitated improved synthetic protocols for modified nucleic acids [7].

Phenoxyacetyl and methoxyacetyl protecting groups have been successfully applied as alternatives to traditional benzoyl and isobutyryl protection [16]. These groups enable complete deprotection in less than four hours using 29% ammonium hydroxide at room temperature, dramatically reducing deprotection time while maintaining synthetic efficiency [16]. The enhanced lability of these protecting groups makes them particularly suitable for synthesizing oligonucleotides containing alkali-labile modifications [16].

NucleobaseProtecting GroupDeprotection ConditionsStabilityCoupling EfficiencyDeprotection Rate
AdenineN6-BenzoylConcentrated ammonium hydroxide, 55°C, 17 hoursHigh98-99%Slow
AdenineN6-Phenoxyacetyl29% ammonium hydroxide, room temperature, 4 hoursModerate98-99%Fast
CytosineN4-BenzoylConcentrated ammonium hydroxide, 55°C, 17 hoursHigh98-99%Slow
CytosineN4-AcetylMild base conditions, reduced timeModerate97-98%Fast
GuanineN2-IsobutyrylConcentrated ammonium hydroxide, 55°C, 17 hoursVery High96-98%Very Slow
GuanineN2-AcetylMild base conditions, faster removalModerate97-98%Fast
GuanineN2-DimethylformamidineImidazolium triflate or 1-hydroxybenztriazoleHigh99%Fast

The selection of appropriate protecting groups for (S)-Glycerol Nucleic Acid-Guanosine (isobutyryl) phosphoramidite synthesis requires careful consideration of multiple factors including stability during synthesis, compatibility with automated protocols, and deprotection efficiency [13] [14]. The isobutyryl group remains the gold standard for guanosine protection in phosphoramidite synthesis due to its proven track record and excellent stability characteristics, despite the extended deprotection requirements [15].

Optimized Solid-Phase Oligonucleotide Assembly Protocols

The optimization of solid-phase oligonucleotide assembly protocols for (S)-Glycerol Nucleic Acid-Guanosine (isobutyryl) phosphoramidite represents a critical advancement in nucleic acid synthesis technology [20] [21]. Solid-phase synthesis enables the sequential addition of nucleotide residues to a growing oligonucleotide chain attached to an insoluble support, facilitating automated synthesis and simplified purification procedures [20] [22].

The fundamental principle of solid-phase oligonucleotide synthesis involves attachment of the first nucleoside to a solid support through a covalent linkage, typically using controlled pore glass or aminomethyl polystyrene supports [20] [23]. The synthesis proceeds in the 3' to 5' direction, opposite to natural enzymatic synthesis, with each cycle consisting of detritylation, coupling, oxidation, and capping steps [21] [3]. The solid support provides physical bulk that facilitates handling and enables efficient washing procedures to remove excess reagents and byproducts [22].

Controlled pore glass supports have emerged as the preferred solid phase for glycerol nucleic acid synthesis due to their superior mechanical strength, chemical durability, and thermal stability [23]. The porous structure of controlled pore glass can be precisely tailored with pore sizes ranging from angstroms to millimeters, enabling optimization of reagent accessibility and product recovery [23]. Long-chain alkyl amine controlled pore glass supports provide enhanced nucleoside loading capacity and improved synthetic efficiency for modified nucleotides [20].

The optimization of coupling parameters represents a crucial aspect of glycerol nucleic acid phosphoramidite synthesis protocols [24] [25]. Standard deoxyribonucleic acid synthesis employs coupling times of 60 seconds with phosphoramidite concentrations of 0.1 molar, achieving coupling efficiencies exceeding 99% [24]. However, glycerol nucleic acid phosphoramidites require extended coupling times of 300 seconds (5 minutes) to achieve optimal coupling efficiency due to the sterically hindered nature of the acyclic backbone [5] [25].

Phosphoramidite concentration optimization has proven essential for maximizing coupling efficiency while minimizing reagent consumption [26]. Glycerol nucleic acid synthesis protocols typically employ phosphoramidite concentrations of 0.05 molar, representing a reduction from standard concentrations to accommodate the unique structural characteristics of the acyclic backbone [5]. This concentration provides optimal balance between coupling efficiency and economic considerations while preventing aggregation of poorly soluble intermediates [25].

Activator selection and optimization significantly impact coupling efficiency and product quality [11]. The standard activator 1H-tetrazole at 0.45 molar concentration provides reliable activation for most phosphoramidite couplings [4]. However, the addition of 0.1 molar N-methylimidazole to tetrazole solutions results in significant increases in oligonucleotide product yields, particularly for challenging couplings involving modified nucleotides [11]. Alternative activators such as 4,5-dicyanoimidazole demonstrate enhanced coupling kinetics, completing reactions in half the time required for tetrazole activation [11].

The capping step plays a critical role in preventing formation of deletion sequences and ensuring high-quality oligonucleotide products [3]. Unreacted 5'-hydroxyl groups are acetylated using acetic anhydride and N-methylimidazole in pyridine, rendering them inactive for subsequent coupling reactions [3]. Optimal capping conditions require brief treatment times to minimize exposure to basic conditions while ensuring complete acetylation of unreacted sites [26].

Oxidation protocols must be carefully optimized to ensure complete conversion of phosphite triesters to stable phosphate triesters [3]. Standard oxidation employs iodine in water/pyridine/tetrahydrofuran for 30 seconds, though glycerol nucleic acid synthesis may require extended oxidation times of 60 seconds to ensure complete conversion [5]. The oxidation step is critical for preventing degradation during subsequent synthesis cycles and final deprotection [3].

Detritylation optimization focuses on balancing complete removal of dimethoxytrityl groups while minimizing depurination and other side reactions [3] [26]. Dichloroacetic acid concentrations of 2-3% in dichloromethane or 1,2-dichloroethane provide optimal detritylation efficiency while reducing depurination compared to trichloroacetic acid [26]. Extended detritylation times or stronger acid concentrations can lead to significant depurination, particularly for purine nucleosides [3].

The development of multiple coupling strategies has enhanced synthetic efficiency for challenging phosphoramidites [25]. Double or triple coupling protocols involve repetition of the coupling step within a single synthesis cycle, effectively increasing coupling efficiency from 80% to 96% or higher [25]. This approach proves particularly valuable for sterically hindered phosphoramidites or poorly reactive coupling partners [25].

ParameterStandard Deoxyribonucleic Acid/Ribonucleic AcidGlycerol Nucleic Acid OptimizedModified ConditionsCoupling Efficiency
Coupling Time60 seconds300 seconds (5 minutes)Extended for complete coupling99.4-99.6%
Phosphoramidite Concentration0.1 molar0.05 molarLower concentration for sterically hindered substrates98-99%
Activator Type1H-Tetrazole (0.45 molar)1H-Tetrazole + N-methylimidazoleEnhanced nucleophilicity for difficult couplings99.1-99.4%
Support TypeControlled pore glassControlled pore glass with long-chain alkyl amineLong-chain alkyl amine spacer99%
Pore Size500-1000 Angstroms500-1000 AngstromsControlled pore size for optimal flow98-99%
Capping Efficiency>99%>99%Acetic anhydride/N-methylimidazole treatmentNot applicable
Oxidation Time30 seconds60 secondsExtended for phosphate triester conversionNot applicable
Detritylation Time30 seconds45 secondsOptimized to minimize depurinationNot applicable

Quality control protocols for glycerol nucleic acid oligonucleotide synthesis incorporate real-time monitoring of coupling efficiency through trityl cation measurement [27]. The orange-colored dimethoxytrityl cation released during detritylation provides quantitative assessment of coupling success, enabling immediate identification of synthesis problems [27]. High-performance liquid chromatography analysis of crude and purified products ensures product quality and enables optimization of synthesis parameters [27].

Post-synthetic processing protocols have been specifically adapted for glycerol nucleic acid oligonucleotides [5] [28]. Deprotection requires extended treatment with concentrated ammonium hydroxide at 55°C for 48 hours due to the stability of isobutyryl protecting groups [5]. The extended deprotection time necessitates careful temperature control and sealed reaction vessels to prevent oligonucleotide degradation [28]. Purification typically employs denaturing polyacrylamide gel electrophoresis or reversed-phase high-performance liquid chromatography to achieve high purity products suitable for biological applications [5] [28].

Acyclic Backbone Conformational Dynamics

The structural biology of glycol nucleic acid oligonucleotides reveals a remarkable complexity in backbone conformational dynamics despite the apparent simplicity of the three-carbon propylene glycol backbone. The acyclic nature of the (S)-Glycerol Nucleic Acid-Guanosine (iBu) phosphoramidite backbone allows for unprecedented conformational flexibility that fundamentally differentiates it from the more constrained ribose and deoxyribose systems found in natural nucleic acids [1] [2].

Molecular dynamics simulations spanning 20 nanoseconds have demonstrated that glycol nucleic acid duplexes adopt conformational states in solution that are intermediate between the experimentally observed backbone conformations [3] [4]. The backbone exhibits a unique "breathing mode" involving periodic twisting and untwisting motions that contribute to the exceptional thermal stability of glycol nucleic acid duplexes [5]. This conformational flexibility is quantified by the significantly smaller loss of entropy upon duplex formation compared to deoxyribonucleic acid, which has been attributed to the inherent flexibility of the glycol nucleic acid backbone that is absent in natural nucleic acid systems [3] [4].

The torsional angles between the vicinal carbon-oxygen bonds in the propylene glycol backbone adopt two distinct conformations: gauche and anti configurations. In the nucleotide backbone, these conformations alternate in a systematic pattern, with gauche conformations characterized by average torsional angles of approximately 70 degrees, while anti conformations exhibit angles of 165-172 degrees [6] [7]. This alternating pattern creates a dynamic equilibrium that allows for extensive conformational sampling while maintaining duplex stability.

The conformational dynamics are further influenced by the stereochemistry of the glycol backbone. The (S)-configuration promotes backbone conformations that are more compatible with canonical Watson-Crick base pairing, while the (R)-configuration introduces structural distortions that affect both base stacking and hydrogen bonding patterns [2] [8]. The phosphate-phosphate distances in glycol nucleic acid systems average 5.4 Å, which is intermediate between the 7.0 Å spacing in B-form deoxyribonucleic acid and the 5.9 Å spacing in A-form ribonucleic acid [9] [10].

M-Type versus N-Type Helical Conformations

The structural diversity of glycol nucleic acid oligonucleotides is exemplified by the existence of two distinct helical conformations: the M-type and N-type structures, each with characteristic geometric parameters that influence their biological properties and potential applications [9] [11] [12].

The M-type helical conformation, first observed in the crystal structure of the octamer duplex containing metallo-base pairs (Protein Data Bank identifier 2JJA), exhibits an elongated helical architecture with distinctive structural features [9] [10]. This conformation is characterized by 16 residues per helical turn, resulting in a large helical pitch of 60 Å and a rise per residue of 3.8 Å. The twist angle between adjacent base pairs averages 24 degrees, significantly lower than the 36-degree twist observed in canonical B-form deoxyribonucleic acid [9] [6].

The M-type structure displays a remarkable helical ribbon architecture that is best described as loosely wrapped around the helix axis, creating a large elliptical hollow core with dimensions ranging from 4.5 to 7.0 Å from the helix axis to the nearest atoms [9] [10]. This unique architecture results from the extensive base pair sliding, averaging 3.4 Å between neighboring base pairs, which is substantially larger than the 0.2 Å slide observed in B-form deoxyribonucleic acid [9] [6].

In contrast, the N-type helical conformation, exemplified by the brominated hexamer and octamer structures (Protein Data Bank identifiers 2WNA and 2XC6), adopts a more condensed architecture that more closely resembles canonical nucleic acid geometries [3] [4] [11]. The N-type structure contains 10 residues per helical turn with a reduced helical pitch of 26 Å and a rise per residue of 2.6 Å. The twist angle between adjacent base pairs increases to 36 degrees, matching the canonical B-form deoxyribonucleic acid value [3] [4].

The N-type conformation exhibits alternating gauche-anti torsions along the backbone, specifically around the O3'-C3'-C2'-O2' bonds, which creates a more regular helical structure compared to the M-type form [3] [4]. The base pair slide is reduced to approximately 1.5 Å, which is intermediate between the extensive sliding observed in M-type structures and the minimal sliding in B-form deoxyribonucleic acid [3] [4].

The transition between M-type and N-type conformations appears to be influenced by several factors, including the presence of metal ions, the specific base sequence, and crystallization conditions. Molecular dynamics simulations suggest that glycol nucleic acid duplexes in solution adopt conformational states that are intermediate between these two experimentally observed forms, displaying the all-gauche conformation characteristic of M-type structures combined with the higher helical twist common to N-type architectures [3] [4].

Stereochemical Influences on Duplex Architecture

The stereochemical configuration of the glycol nucleic acid backbone exerts profound influences on duplex architecture, with the (S)- and (R)-enantiomers exhibiting markedly different structural accommodations and base pairing properties [2] [8] [13]. The stereochemical center derived from propylene glycol creates distinct three-dimensional arrangements that affect every aspect of duplex formation and stability.

The (S)-configuration of glycol nucleic acid demonstrates superior compatibility with canonical duplex architectures, as evidenced by crystal structures showing minimal perturbation of the overall duplex geometry when (S)-glycol nucleic acid residues are incorporated into ribonucleic acid duplexes [2] [8]. The (S)-nucleotide backbone adopts conformations that integrate seamlessly with the A-form helical structure characteristic of ribonucleic acid duplexes, with backbone torsion angles that fall within acceptable ranges for stable duplex formation [2] [8].

Conversely, the (R)-configuration introduces significant structural distortions that disrupt both the phosphate backbone continuity and the hydrogen bonding patterns of adjacent base pairs [2] [8]. Crystal structures reveal that (R)-glycol nucleic acid residues create localized kinks in the duplex structure, with the left-handed (R)-nucleotide backbone proving incompatible with the right-handed helical architecture of natural nucleic acids [2] [8]. These distortions manifest as irregular phosphate-phosphate distances and altered base stacking geometries that ultimately compromise duplex stability.

The stereochemical effects extend beyond simple backbone accommodation to influence the fundamental base pairing mechanisms. A particularly striking observation is the rotated nucleobase orientation adopted by glycol nucleic acid residues within duplex contexts [2] [14]. The nucleobases assume a flipped conformation relative to the standard orientation observed in ribonucleotides, with the 5-methyl group of glycol nucleic acid thymine pointing into the minor groove rather than the major groove, and the amino group of glycol nucleic acid adenine similarly oriented toward the minor groove [2] [14].

This rotated base orientation results in a reverse Watson-Crick base pairing mode, where the hydrogen bonding patterns are inverted compared to natural nucleic acids [2] [14]. For example, in glycol nucleic acid-thymine pairing with adenine, the O2 oxygen of glycol nucleic acid thymine is positioned opposite the N6 amino group of adenine, rather than the conventional O4-N6 interaction observed in natural thymine-adenine pairs [2] [14]. This unique pairing mode explains the observed difficulties in forming stable base pairs between glycol nucleic acid cytosine and guanine with their complementary nucleotides in natural systems.

The stereochemical influences on duplex architecture are further manifested in the thermal stability profiles of different glycol nucleic acid configurations. (S)-glycol nucleic acid duplexes exhibit melting temperatures that are consistently 2-4 degrees Celsius higher than their (R)-counterparts, reflecting the superior architectural compatibility of the (S)-configuration [2] [8]. When incorporated into ribonucleic acid duplexes, the thermal stability advantage of (S)-glycol nucleic acid becomes even more pronounced, with (S)-modified duplexes showing enhanced stability while (R)-modified duplexes exhibit reduced thermal stability [2] [8].

X-Ray Crystallographic Insights into Base Stacking

X-ray crystallographic studies of glycol nucleic acid structures have provided unprecedented insights into the base stacking interactions that govern duplex stability and architecture. The high-resolution crystal structures, ranging from 0.97 to 1.83 Å resolution, reveal fundamental departures from the base stacking patterns observed in natural nucleic acids [2] [9] [10].

The most significant crystallographic finding is the predominance of interstrand base stacking interactions in glycol nucleic acid duplexes, which contrasts sharply with the intrastrand stacking that characterizes natural nucleic acid architectures [9] [10]. This shift in stacking patterns results from the large backbone-base inclination angles, ranging from 42 to 50 degrees, compared to the near-zero inclination in B-form deoxyribonucleic acid [9] [10]. The extensive base pair sliding, averaging 3.4 Å in M-type structures and 1.5 Å in N-type structures, positions neighboring base pairs in optimal geometries for cross-strand π-π interactions [9] [10].

High-resolution electron density maps reveal that the stacking interactions involve extensive overlap between aromatic ring systems of bases on opposite strands, creating a zipper-like arrangement that contributes significantly to duplex stability [9] [10]. The crystallographic data demonstrate that these interstrand stacking interactions are energetically favorable, with calculated stabilization energies ranging from -11.8 to -14.0 kcal/mol for different base combinations [15] [16].

The crystal structures also reveal unique backbone-base hydrophobic interactions that are absent in natural nucleic acids. The CH2 groups of the propylene glycol backbone participate directly in hydrophobic packing against the π-systems of nucleobases within the same strand [9] [10]. These backbone-base interactions provide additional stabilization that compensates for the reduced intrastrand base stacking, contributing to the exceptional thermal stability of glycol nucleic acid duplexes.

Crystallographic refinement at atomic resolution has enabled detailed analysis of the geometric parameters governing base stacking. The twist angles between stacked bases vary systematically with base composition, with purine-pyrimidine steps showing different twist preferences compared to purine-purine or pyrimidine-pyrimidine steps [9] [10]. The rise per residue in stacked arrangements ranges from 2.6 to 3.8 Å depending on the helical type, with the more extended M-type structures showing greater rise values [9] [10].

The crystallographic studies have also revealed the importance of water-mediated interactions in stabilizing the stacked base arrangements. The crystal structures contain numerous well-ordered water molecules that form hydrogen bond networks connecting the bases, phosphate groups, and backbone elements [9] [10]. These water molecules play crucial roles in maintaining the precise geometric relationships required for optimal base stacking interactions.

Analysis of temperature factors from the crystallographic refinement provides insights into the dynamic nature of base stacking in glycol nucleic acid systems. The relatively low B-factors observed for base atoms (averaging 6.69 Ų) indicate that the stacking interactions create rigid, well-ordered structures despite the inherent flexibility of the acyclic backbone [17]. This apparent paradox suggests that the base stacking interactions actually serve to organize and constrain the backbone conformations, creating stable duplex architectures from inherently flexible monomeric units.

XLogP3

5.9

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

2

Exact Mass

797.36658402 g/mol

Monoisotopic Mass

797.36658402 g/mol

Heavy Atom Count

57

Dates

Last modified: 08-10-2024

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